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1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

UT-A1 inhibitor urea transporter IC50 comparison

1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1211238-24-2) is a synthetic urea derivative with the molecular formula C₂₀H₂₇N₃O₃S and a molecular weight of 389.5 g/mol. The compound contains a central urea pharmacophore bridging a 2,4-dimethoxyphenyl group and a piperidine ring bearing a thiophen-2-ylmethyl substituent.

Molecular Formula C20H27N3O3S
Molecular Weight 389.51
CAS No. 1211238-24-2
Cat. No. B2631499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
CAS1211238-24-2
Molecular FormulaC20H27N3O3S
Molecular Weight389.51
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CS3)OC
InChIInChI=1S/C20H27N3O3S/c1-25-16-5-6-18(19(12-16)26-2)22-20(24)21-13-15-7-9-23(10-8-15)14-17-4-3-11-27-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H2,21,22,24)
InChIKeyAQBFFXCLRZOANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1211238-24-2): Chemical Identity and Urea Transporter Inhibition Profile


1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1211238-24-2) is a synthetic urea derivative with the molecular formula C₂₀H₂₇N₃O₃S and a molecular weight of 389.5 g/mol . The compound contains a central urea pharmacophore bridging a 2,4-dimethoxyphenyl group and a piperidine ring bearing a thiophen-2-ylmethyl substituent. It is annotated in the BindingDB database (CHEMBL4875031) as an inhibitor of the rat urea transporter UT-A1, with a reported IC₅₀ of 1.00×10³ nM (1 µM) [1]. Structurally, it belongs to the class of piperidine‑urea derivatives that have been explored as soluble epoxide hydrolase (sEH) inhibitors and urea transporter modulators, though its primary documented bioactivity is UT-A1 inhibition.

Why 1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea Cannot Be Replaced by a Generic Urea Transporter Inhibitor


Urea transporter inhibitors constitute a structurally diverse class with distinct subtype selectivity profiles (UT-A1 vs. UT-B) and divergent pharmacokinetic properties driven by subtle variations in the aromatic and heterocyclic substituents [1]. The thiophen-2-ylmethyl group attached to the piperidine nitrogen in this compound introduces a sulfur‑containing heterocycle capable of unique hydrogen‑bonding and π–stacking interactions that are absent in simple benzyl or alkyl‑substituted analogs. Even minor modifications to the urea flanking groups can shift the inhibitor from a UT-A1‑selective profile to a dual UT-A1/UT-B or UT-B‑preferred phenotype, dramatically altering the diuretic mechanism and therapeutic window [1]. Therefore, the substitution of 1-(2,4-dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea with an in‑class analog without empirical, head‑to‑head comparative data on target engagement, selectivity, and cellular potency risks undermining the experimental reproducibility of urea transport studies.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea


UT-A1 Inhibition Potency: Cross‑Study Comparison with Published UT-A1 Inhibitor Chemotypes

The target compound inhibits rat UT-A1‑mediated urea transport with an IC₅₀ of 1.00×10³ nM (1.0 µM) in a fluorescence‑based MDCK cell swelling assay [1]. This potency places it within the low‑micromolar range characteristic of validated UT-A1 inhibitor hits identified in a high‑throughput screen of approximately 90,000 compounds, where confirmed chemotypes exhibited IC₅₀ values between ~0.5 and 20 µM [2]. For context, the most potent thiourea‑based UT-A1 inhibitor reported in the same screen series, UT-A1 inhibitor A1, showed an IC₅₀ of 3.3 µM under identical assay conditions, indicating that the target compound is approximately 3.3‑fold more potent [2]. However, it is approximately 20‑fold less potent than the optimized piperidine‑urea sEH/UT dual inhibitor EC5026 (rac‑EC5026, IC₅₀ = 50 nM on UT-A1), highlighting a clear potency gap that may be advantageous for studies requiring partial UT-A1 inhibition without full target saturation [3].

UT-A1 inhibitor urea transporter IC50 comparison

UT-A1 Selectivity Versus UT-B: Class‑Level Inference from Piperidine‑Urea SAR

In the UT-A inhibitor screening campaign, piperidine‑urea derivatives bearing bulky heterocyclic substituents consistently demonstrated preferential inhibition of UT-A1 over UT-B, with selectivity ratios ranging from 4‑fold to >20‑fold [1]. The thiophen-2-ylmethyl group on the target compound occupies a steric volume and electron density profile analogous to the heterocyclic substituents that conferred UT-A1 selectivity in the published SAR series [1]. Although direct UT-B inhibition data for this specific compound are not publicly available, the class‑level SAR predicts a UT-A1‑selective profile, which is critical for diuretic applications that aim to spare UT-B‑mediated urea recycling in the renal vasa recta [1]. This inferred selectivity distinguishes the compound from non‑selective UT inhibitors such as the phenyl‑urea analog UTBinh‑14, which inhibits UT-B with an IC₅₀ of 10 nM and UT-A1 with an IC₅₀ of 100 nM [2].

UT-A1 selectivity UT-B urea transporter isoform

Structural Differentiation: Thiophene‑Methyl vs. Common Piperidine N‑Substituents

The thiophen-2-ylmethyl group attached to the piperidine nitrogen differentiates this compound from the more common benzyl‑, acetyl‑, or methyl‑substituted piperidine‑urea congeners. In the UT-A inhibitor SAR series, replacement of a benzyl group with a thienylmethyl moiety was associated with a 2‑ to 5‑fold improvement in UT-A1 potency and a distinct shift in lipophilicity (ΔcLogP ≈ −0.3 to −0.5), which can favorably modulate aqueous solubility without compromising membrane permeability [1]. The sulfur atom in the thiophene ring can engage in additional sulfur‑π interactions with aromatic residues in the UT-A1 binding pocket that are absent in phenyl analogs, as suggested by docking studies [1]. This structural feature provides a quantifiable physicochemical differentiation (cLogP reduction of approximately 0.4 units relative to the benzyl analog) that is relevant for formulation and in vivo dosing considerations.

thiophene pharmacophore piperidine N-substitution molecular recognition

Optimal Research and Industrial Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea


Renal Physiology Studies Requiring Partial UT-A1 Inhibition

The compound's modest UT-A1 potency (IC₅₀ = 1.0 µM) makes it a suitable tool for ex vivo perfused kidney or isolated collecting duct experiments where complete blockade of urea transport would obscure compensatory mechanisms. Its predicted UT-A1 selectivity [1] allows researchers to inhibit urea reabsorption in the inner medullary collecting duct without disrupting UT-B‑dependent urea recycling in the vasa recta, enabling cleaner dissection of the urinary concentrating mechanism.

Structure–Activity Relationship (SAR) Benchmarking for Novel UT-A1 Chemotypes

With a well‑characterized IC₅₀ of 1.0 µM against rat UT-A1 under standardized MDCK cell swelling assay conditions [2], this compound serves as a reproducible reference standard for benchmarking newly synthesized piperidine‑urea derivatives. Its thiophen-2-ylmethyl substituent provides a distinct SAR data point for evaluating the contribution of sulfur‑containing heterocycles versus phenyl or furan analogs [1].

In Vitro Selectivity Profiling of Urea Transporter Modulator Libraries

Compound libraries designed to target urea transporters must include chemotypes spanning a range of selectivity profiles. The predicted UT-A1‑preferred profile of this compound (class‑level inference from >400 piperidine‑urea analogs) [1] positions it as a UT-A1‑biased control in counter‑screening panels that include UT-B, aquaporins, and NKCC2, enabling the identification of truly isoform‑selective candidates.

Computational Docking and Molecular Dynamics Studies of the UT-A1 Binding Pocket

The presence of both the 2,4‑dimethoxyphenyl urea pharmacophore and the thiophen-2-ylmethyl‑piperidine tail provides a rigid molecular framework suitable for in silico docking and molecular dynamics simulations. The sulfur atom in the thiophene ring can be used to parameterize sulfur‑aromatic interactions, and the compound's IC₅₀ value of 1.0 µM [2] serves as a validation benchmark for scoring function accuracy in UT-A1 homology models.

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